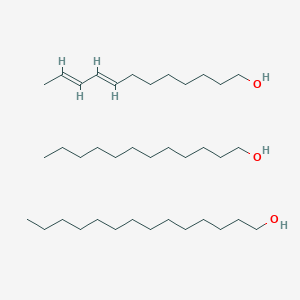
2-(Trimethylsilyl)-1,3-oxazole
Descripción general
Descripción
2-(Trimethylsilyl)-1,3-oxazole is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to an oxazole ring. This compound is notable for its utility in organic synthesis, particularly as a protecting group and as a reagent in various chemical reactions.
Aplicaciones Científicas De Investigación
2-(Trimethylsilyl)-1,3-oxazole has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is employed in the synthesis of biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trimethylsilyl)-1,3-oxazole typically involves the reaction of oxazole with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
Oxazole+Trimethylsilyl chloride→this compound
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but often employs automated systems to ensure consistency and efficiency. The use of continuous flow reactors and automated derivatization protocols can enhance the scalability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
2-(Trimethylsilyl)-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can yield silyl-protected alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: TBAF is frequently used to remove the trimethylsilyl group.
Major Products Formed
The major products formed from these reactions include various oxazole derivatives, silyl-protected alcohols, and substituted oxazoles .
Mecanismo De Acción
The mechanism of action of 2-(Trimethylsilyl)-1,3-oxazole involves the formation of stable intermediates through the trimethylsilyl group. This group acts as a protecting group, preventing unwanted reactions at specific sites on the molecule. The trimethylsilyl group can be selectively removed under mild conditions, allowing for further functionalization of the molecule .
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilylacetylene: Used in similar applications as a protecting group and reagent.
Trimethylsilyl chloride: Commonly used for silylation reactions.
2-(Trimethylsilyl)ethanol: Utilized as a protecting reagent for various functional groups .
Uniqueness
2-(Trimethylsilyl)-1,3-oxazole is unique due to its combination of the oxazole ring and the trimethylsilyl group, which provides both stability and reactivity. This dual functionality makes it particularly valuable in complex organic syntheses where selective protection and deprotection are required.
Propiedades
IUPAC Name |
trimethyl(1,3-oxazol-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NOSi/c1-9(2,3)6-7-4-5-8-6/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGHXHYNISNLDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=NC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40564015 | |
| Record name | 2-(Trimethylsilyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40564015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120629-79-0 | |
| Record name | 2-(Trimethylsilyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40564015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2R)-2-azaniumyl-3-[(R)-butylsulfinyl]propanoate](/img/structure/B54599.png)

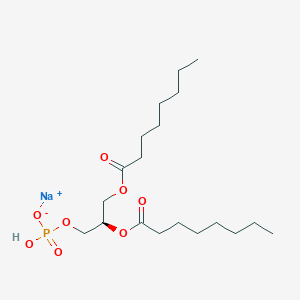
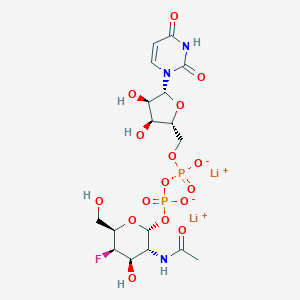
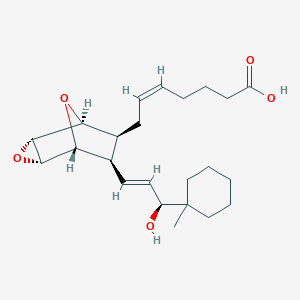
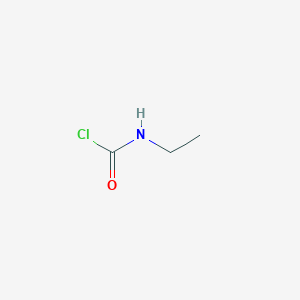
![7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile](/img/structure/B54611.png)
![N-[2-(4-Hydroxy-3-methoxyphenyl)ethyl]-3,4-bis(phenylmethoxy)benzeneacetamide](/img/structure/B54612.png)
![1-(2-Amino-6-(3,5-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea](/img/structure/B54614.png)
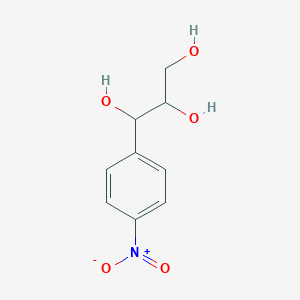
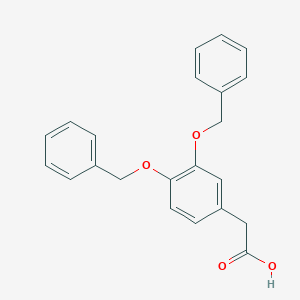
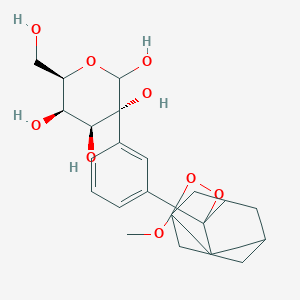
![2-Methyl-2,3-dihydrobenzo[4,5]imidazo[2,1-b]oxazole](/img/structure/B54620.png)
